

# how does SGC-CBP30 work as epigenetic reader domain inhibitor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

Get Quote

## Molecular Mechanism of Action

**SGC-CBP30** functions as a highly potent and selective inhibitor of the **epigenetic reader domains** of two related transcriptional coactivators: **CREB-binding protein (CBP)** and **E1A-binding protein (p300)** [1] [2]. The core of its mechanism is the competitive disruption of protein-protein interactions.

The diagram below illustrates how **SGC-CBP30** competes with acetylated histones to bind the CBP/EP300 bromodomain.

The table below summarizes its key biochemical characteristics:

| Parameter       | Value                    | Details                                                     |
|-----------------|--------------------------|-------------------------------------------------------------|
| Primary Targets | CBP & EP300 bromodomains | Transcriptional coactivators with a single bromodomain [3]. |

| **Binding Affinity (Kd)** | CBP: 21-26 nM EP300: 32-38 nM | Measured by Isothermal Titration Calorimetry (ITC) in cell-free assays [4] [1]. | | **Mechanism** | Competitive inhibition | Binds the acetyl-lysine recognition pocket, preventing the reading of histone marks like H3K18ac and H3K27ac [3] [5]. | | **Key Interaction** | Asparagine N1168 | Forms a hydrogen bond with the isoxazole group of **SGC-CBP30**, mimicking the acetyl-lysine interaction [3]. |

## Selectivity and Binding Profile

A critical feature of **SGC-CBP30** is its notable selectivity for CBP/EP300 over other bromodomains, though it shows some affinity for the BET family.

| Bromodomain           | Binding Affinity / Effect | Selectivity vs. CBP                                                                |
|-----------------------|---------------------------|------------------------------------------------------------------------------------|
| CBP                   | Kd = 21-26 nM             | -                                                                                  |
| EP300                 | Kd = 32-38 nM             | -                                                                                  |
| BRD4(1) (BET family)  | Kd = ~885 nM              | ~40-fold selective [4] [1]                                                         |
| BRD4(2) (BET family)  | Minimal binding           | ~250-fold selective [4]                                                            |
| 44 other Bromodomains | No significant binding    | Profiled via thermal shift assays; no substantial off-target binding detected [1]. |

## Cellular and Functional Consequences

By inhibiting the CBP/EP300 bromodomain, **SGC-CBP30** disrupts specific transcriptional programs, leading to several key phenotypic outcomes.

- **Suppression of Oncogenic Transcription Factors:** In multiple myeloma cells, **SGC-CBP30** directly downregulates the expression of **IRF4** and its target, **c-MYC**. This suppression leads to cell cycle arrest (in the G1 phase) and apoptosis, highlighting a specific vulnerability of these cancer cells [5].
- **Inhibition of Th17 Cytokine Production:** In primary human immune cells from patients with autoimmune diseases, **SGC-CBP30** potently **reduces the secretion of IL-17A**, a key driver of pathology in conditions like ankylosing spondylitis and psoriatic arthritis. Its effect is more restricted than pan-BET inhibitors, suggesting a potentially better safety profile [1].
- **Modulation of p53 Signaling:** In cell-based reporter assays (e.g., RKO cells), **SGC-CBP30** inhibits **p53-induced p21 activation** ( $IC_{50} = \sim 1.5 \mu M$ ), demonstrating its ability to interfere with the interaction between CBP and the acetylated tumor suppressor p53 [4] [3].

## Key Experimental Protocols and Readouts

To validate the activity and specificity of **SGC-CBP30** in a research setting, several established experimental approaches can be used.

- **Cellular Target Engagement (FRAP Assay):** The **Fluorescence Recovery After Photobleaching (FRAP)** assay measures the displacement of CBP bromodomain-GFP fusion proteins from chromatin. Treatment with **SGC-CBP30** (at 1  $\mu$ M) **accelerates fluorescence recovery**, indicating direct competition with endogenous acetylated histones for bromodomain binding [6].
- **Functional Assessment in Th17 Cells:** Isolate CD4+ T-cells from healthy donors or patients, polarize them toward a Th17 phenotype, and treat with **SGC-CBP30**. The readout is the **concentration of IL-17A in the supernatant**, typically measured by ELISA. **SGC-CBP30** shows an  $IC_{50}$  in the low micromolar range in these systems [1].
- **Viability and Gene Expression in Hematologic Malignancies:** Treat sensitive multiple myeloma cell lines (e.g., LP-1, AMO1) with **SGC-CBP30** for 24-72 hours. Key readouts include **cell viability assays ( $GI_{50}$  often < 3  $\mu$ M)** and **qPCR or Western blot analysis of IRF4 and MYC expression** to confirm on-target mechanism [4] [5].

## Therapeutic Potential and Context

**SGC-CBP30** is a foundational research tool that has helped validate the CBP/EP300 bromodomain as a therapeutic target for several diseases.

- **Autoimmune Diseases:** Its potent inhibition of IL-17A production positions CBP/EP300 inhibition as a promising strategy for **Th17-mediated diseases** like ankylosing spondylitis and psoriatic arthritis [1].
- **Hematologic Cancers:** The profound sensitivity of multiple myeloma cells to **SGC-CBP30**, via IRF4 suppression, highlights a direct **therapeutic vulnerability** in these malignancies [5].
- **Solid Cancers and Chemical Biology:** The probe is also used to study the role of CBP/EP300 in p53 signaling and other transcription-dependent processes in solid tumors, as well as in specialized protocols like **chemical reprogramming of induced pluripotent stem cells (iPSCs)** [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Structural insights revealed by the cocrystal ... [sciencedirect.com]
3. Discovery and Optimization of Small-Molecule Ligands for ... [pmc.ncbi.nlm.nih.gov]
4. SGC-CBP30 | Epigenetic Reader Domain inhibitor [selleckchem.com]
5. Bromodomain inhibition of the transcriptional ... - PMC [pmc.ncbi.nlm.nih.gov]
6. SGC-CBP30 | Bromodomain Inhibitors [rndsystems.com]

To cite this document: Smolecule. [how does SGC-CBP30 work as epigenetic reader domain inhibitor]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548917#how-does-sgc-cbp30-work-as-epigenetic-reader-domain-inhibitor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)